molecular formula C14H8ClNO2 B1398425 3-Chloro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-58-9

3-Chloro-4-(4-formylphenoxy)benzonitrile

Cat. No. B1398425
M. Wt: 257.67 g/mol
InChI Key: DFOOALCFMCHKGY-UHFFFAOYSA-N
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Description

“3-Chloro-4-(4-formylphenoxy)benzonitrile” is a chemical compound with the molecular formula C14H8ClNO2 and a molecular weight of 257.67 . It is used in scientific research and has potential applications in various fields such as drug synthesis, material science, and organic chemistry investigations.


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(4-formylphenoxy)benzonitrile” can be represented by the SMILES notation: C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)Cl . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Synthesis Applications

3-Chloro-4-(4-formylphenoxy)benzonitrile is utilized in various synthesis processes. For example, it is involved in the synthesis of chlorides and bis compounds, such as in the preparation of 2,6-bis(3-carboxyphenoxy)benzonitrile and 2,6-bis(3-formylphenoxy)benzonitrile through reactions with sulfur oxychloride (Zhang Yue-jun, 2008). This highlights its role in complex organic synthesis pathways.

Electrochemical Studies

The compound is significant in electrochemical research, specifically as a proton donor. Its efficiency as a proton donor in aprotic solutions has been demonstrated, showing its utility in studying protonation processes in non-aqueous environments (R. Sokolová, M. Gál, M. Valášek, 2012).

Crystallography and Molecular Packing

In crystallography, 3-Chloro-4-(4-formylphenoxy)benzonitrile contributes to understanding molecular packing properties. Studies of various benzonitrile oxides, including chloro-substituted variants, have provided insights into different intermolecular interactions and packing motifs in crystal structures (W. Ojala et al., 2017).

Chemical Reactions and Transformations

This compound is also involved in diverse chemical transformations. For instance, it participates in the conversion of specific benzonitriles into aminoindole-carbonitriles, illustrating its role in chemical reactions leading to the creation of new compounds (Sophia S. Michaelidou, P. Koutentis, 2009).

Polymer Chemistry

In the realm of polymer chemistry, derivatives of 3-Chloro-4-(4-formylphenoxy)benzonitrile are used in synthesizing polyimides. These polyimides are formed from new diamines, demonstrating the compound's significance in the development of materials with specific thermal and solubility properties (K. Zeng, Yun Zou, Gang Yang, 2014).

Safety And Hazards

As with any chemical compound, handling “3-Chloro-4-(4-formylphenoxy)benzonitrile” requires appropriate safety measures. It’s important to avoid breathing in its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

3-chloro-4-(4-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOOALCFMCHKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275252
Record name 3-Chloro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-formylphenoxy)benzonitrile

CAS RN

676494-58-9
Record name 3-Chloro-4-(4-formylphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676494-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above compound is prepared by nucleophilic displacement reaction of 4-hydroxy benzaldehyde and 3-chloro-4-fluorobenzonitrile under basic conditions as described in Example 243, step 1.91% yield.
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Synthesis routes and methods II

Procedure details

Mix 4-hydroxy-benzaldehyde (0.86 g, 7.07 mmol), 3-chloro-4-fluoro-benzonitrile (1.00 g, 6.43 mmol), cesium carbonate (3.14 g, 9.64 mmol) and dimethylacetamide (30 mL) in a flask. Heat to 100° C. for 4 hrs. Let cool to room temperature (rt) and pour into water (200 mL). After trituration, filter the solid formed and dry on a vacuum pump to obtain the product (1.57 g, 95%). 1H NMR (DMSO-d6) 9.96 (s, 1H), 8.29 (d, J=1.8 Hz, 1H), 7.97 (d, J=8.6 Hz, 2H), 7.89 (dd, J=1.8 Hz, 8.6 Hz, 1H), 7.35 (d, J=8.6 Hz, 1H), 7.23 (d, J=8.6 Hz, 2H).
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0.86 g
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1 g
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3.14 g
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30 mL
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200 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Mitch, SJ Quimby, N Diaz, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
Arylphenylpyrrolidinylmethylphenoxybenzamides were found to have high affinity and selectivity for κ opioid receptors. On the basis of receptor binding assays in Chinese hamster …
Number of citations: 74 pubs.acs.org

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